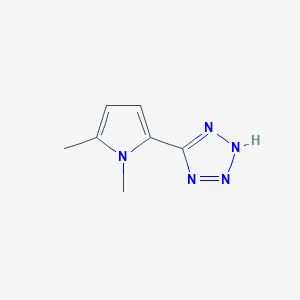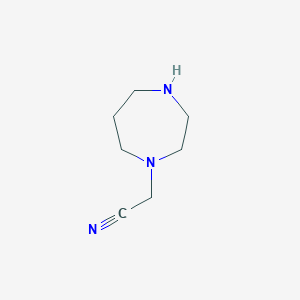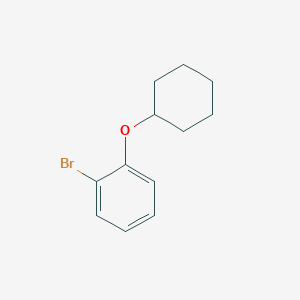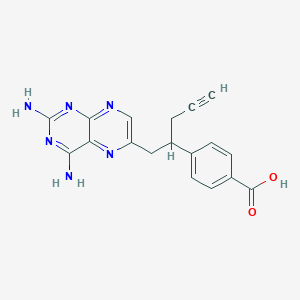
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
描述
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a complex organic compound with the molecular formula C18H16N6O2 and a molecular weight of 348.36 g/mol This compound is known for its unique structure, which includes a pteridine ring system, a pentynyl chain, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pteridine Ring: The pteridine ring is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Attachment of the Pentynyl Chain: The pentynyl chain is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency .
化学反应分析
Types of Reactions
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
科学研究应用
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of folate metabolism.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to known antifolates.
作用机制
The mechanism of action of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to the accumulation of toxic intermediates and ultimately cell death, which is particularly relevant in the context of cancer treatment .
相似化合物的比较
Similar Compounds
Methotrexate: A well-known antifolate used in cancer therapy.
Pemetrexed: Another antifolate with applications in the treatment of certain types of cancer.
Raltitrexed: Used in the treatment of colorectal cancer.
Uniqueness
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is unique due to its specific structural features, such as the pentynyl chain and the benzoic acid moiety, which confer distinct chemical and biological properties. These features differentiate it from other antifolates and contribute to its potential as a versatile compound in various scientific research applications .
属性
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEZNQPWTMVPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451485 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146464-93-9 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146464-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


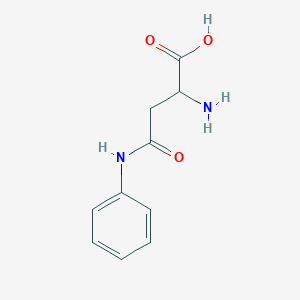
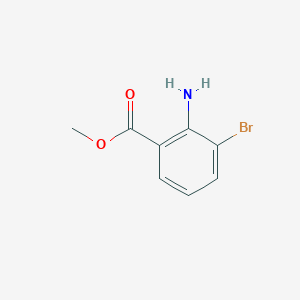




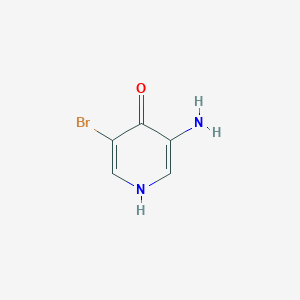
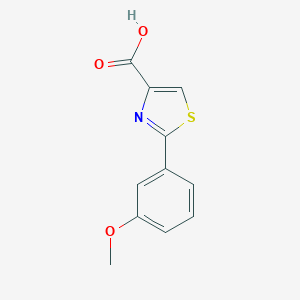
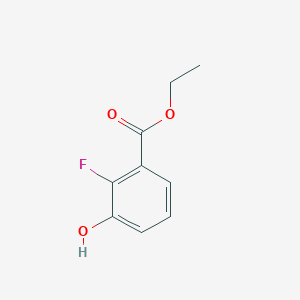
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
